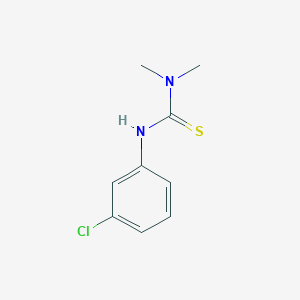

N'-(3-Chlorophenyl)-N,N-dimethylthiourea

Descripción

N'-(3-Chlorophenyl)-N,N-dimethylthiourea is a substituted thiourea derivative characterized by a 3-chlorophenyl group attached to one nitrogen atom and two methyl groups on the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(=S)–NR³R⁴, where substituents influence reactivity, stability, and applications. For instance, thioureas with aromatic substituents, such as the 3-chlorophenyl moiety, are often intermediates in heterocyclic synthesis (e.g., thiazoles, thiadiazoles) and exhibit bioactivity or coordination chemistry .

Propiedades

Número CAS |

6943-20-0 |

|---|---|

Fórmula molecular |

C9H11ClN2S |

Peso molecular |

214.72 g/mol |

Nombre IUPAC |

3-(3-chlorophenyl)-1,1-dimethylthiourea |

InChI |

InChI=1S/C9H11ClN2S/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |

Clave InChI |

FDNJCPRUAFJRTH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)NC1=CC(=CC=C1)Cl |

SMILES canónico |

CN(C)C(=S)NC1=CC(=CC=C1)Cl |

Otros números CAS |

6943-20-0 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Thiourea Compounds

Structural and Functional Group Variations

The table below compares N'-(3-Chlorophenyl)-N,N-dimethylthiourea with structurally related thioureas, highlighting substituent effects on stability, reactivity, and applications:

Stability and Decomposition Pathways

- N,N-Dimethylthiourea (1) : Forms heterodienes (e.g., 5a) with aldehydes but decomposes upon prolonged exposure to air or silica gel, yielding aldehydes and trace thiadiazoles .

- 3-Chlorophenyl Derivatives: The electron-withdrawing chloro group enhances resistance to hydrolysis compared to aliphatic thioureas.

- Thermal Stability : Methyl-substituted thioureas (e.g., N,N-dimethylthiourea) undergo pH-dependent isomerization in aqueous media, with C–N bond cleavage as the rate-determining step .

Spectroscopic and Crystallographic Trends

- Hydrogen Bonding : Thioureas with aromatic substituents (e.g., 3-chlorophenyl) exhibit intramolecular N–H···O and intermolecular N–H···S bonds, stabilizing crystal packing .

- Crystal Structures : The Cambridge Structural Database (CSD) reveals that N,N′-disubstituted thioureas typically adopt planar configurations with bond lengths of C–S (~1.68 Å) and C–N (~1.33 Å), consistent across derivatives .

Key Research Findings

- Reactivity with Aldehydes : N,N-Dimethylthiourea reacts with aliphatic aldehydes (e.g., pivalaldehyde) to form stable heterodienes, but aromatic aldehydes yield complex mixtures, suggesting steric/electronic effects of substituents .

- Biological Activity : Thioureas bearing chloroaryl groups show antifungal activity against Pyricularia oryzae, linked to the electron-withdrawing effect enhancing electrophilicity .

- Mass Spectrometry : Fragmentation patterns of 3-chlorophenyl thioureas align with the "nitrogen rule," aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.